molecular formula C12H15NO5 B5820955 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate

2-formyl-3,5-dimethoxyphenyl dimethylcarbamate

Cat. No. B5820955
M. Wt: 253.25 g/mol
InChI Key: PIOSLOSWDHXZAU-UHFFFAOYSA-N
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Description

2-formyl-3,5-dimethoxyphenyl dimethylcarbamate (FDMC) is a carbamate derivative that has been extensively studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer metastasis.
Biochemical and Physiological Effects:
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammatory responses. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also induces apoptosis in cancer cells and inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate in lab experiments is its high yield and purity after synthesis. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate is its limited solubility in water, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for research on 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate. One area of interest is the development of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to elucidate the exact mechanism of action of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate and its derivatives.

Synthesis Methods

The synthesis of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate involves the reaction of 2-formyl-3,5-dimethoxyphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The product is obtained in high yield and purity after purification by column chromatography.

Scientific Research Applications

2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has been extensively studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a key transcription factor involved in the regulation of inflammatory responses.
In addition to its anti-inflammatory activity, 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has also shown promising results in anti-cancer research. It has been reported to induce apoptosis in human breast cancer cells by activating caspase-3 and caspase-9. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.

properties

IUPAC Name

(2-formyl-3,5-dimethoxyphenyl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-13(2)12(15)18-11-6-8(16-3)5-10(17-4)9(11)7-14/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOSLOSWDHXZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC(=CC(=C1C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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